molecular formula C14H15N3O4 B13516020 Tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate

Tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate

Cat. No.: B13516020
M. Wt: 289.29 g/mol
InChI Key: FSKGYZIRWAOHDK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a tert-butyl ester group and a nitrophenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate typically involves the reaction of 4-nitrophenylhydrazine with tert-butyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include amino derivatives, oxidized nitro compounds, and substituted pyrazole derivatives, which can be further utilized in various applications.

Scientific Research Applications

Tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to its piperazine analogs. The pyrazole ring can engage in different types of interactions and reactions, making it a valuable compound in various research applications.

Biological Activity

Tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate, with the CAS number 209959-25-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, anti-inflammatory effects, and potential as a drug candidate.

  • Molecular Formula : C14H15N3O4
  • Molecular Weight : 289.29 g/mol

The compound features a pyrazole ring substituted with a nitrophenyl group and a tert-butyl carboxylate moiety, which contributes to its biological activity.

Antibacterial Properties

Recent studies have investigated the antibacterial activity of various pyrazole derivatives, including this compound. The compound was tested against several Gram-positive and Gram-negative bacteria using methods such as agar diffusion and broth microdilution.

In one study, the compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL against strains of Acinetobacter baumannii and Enterobacterales . This suggests that this compound may serve as an effective adjuvant in antibiotic therapy.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In particular, compounds similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.

In a comparative study, several pyrazole derivatives demonstrated COX-2 inhibitory activities with IC50 values significantly lower than those of standard anti-inflammatory drugs like diclofenac . Notably, the selectivity index for COX-2 inhibition was recorded as high as 344.56 for some derivatives, indicating their potential for treating inflammatory conditions with fewer gastrointestinal side effects .

Case Studies and Research Findings

Case Study: Antibacterial Efficacy

In a detailed investigation involving this compound, researchers found that it exhibited synergistic effects when combined with colistin against resistant bacterial strains. This combination therapy approach could enhance treatment efficacy in multidrug-resistant infections .

Research Findings on Structure-Activity Relationships (SAR)

A comprehensive review highlighted the importance of structural modifications in enhancing the biological activity of pyrazole derivatives. For instance, variations in substituents on the pyrazole ring can significantly impact both antibacterial and anti-inflammatory activities .

Table 1 summarizes the biological activities of selected pyrazole derivatives:

CompoundMIC (µg/mL)COX-2 IC50 (µg/mL)Remarks
This compound4 - 8<50Effective against A. baumannii
Pyrazole derivative A8<30Moderate antibacterial activity
Pyrazole derivative B2 - 6<20Strong COX-2 inhibition

Properties

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

tert-butyl 4-(4-nitrophenyl)pyrazole-1-carboxylate

InChI

InChI=1S/C14H15N3O4/c1-14(2,3)21-13(18)16-9-11(8-15-16)10-4-6-12(7-5-10)17(19)20/h4-9H,1-3H3

InChI Key

FSKGYZIRWAOHDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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